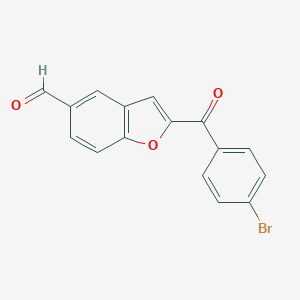

4-(3-Methylisoxazol-5-yl)-butyraldehyde

描述

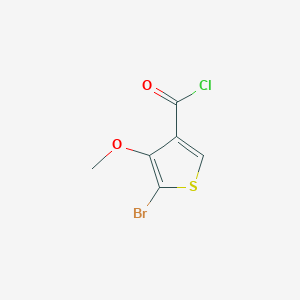

“4-(3-Methylisoxazol-5-yl)-butyraldehyde” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives are of immense importance due to their wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific derivative. For example, (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a related compound, is a yellow to brown liquid at room temperature .作用机制

The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some isoxazole derivatives have been tested in an in vitro ELISA of isolated p38 MAP kinase and for inhibitory potency against cytP450 to develop agents for the treatment of rheumatoid and inflammatory diseases .

安全和危害

Isoxazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

未来方向

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This includes the development of alternate metal-free synthetic routes . Furthermore, the synthesis of new and other important types of heterocyclic compounds in water continues to attract wide attention among synthetic chemists .

属性

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBUDDDCWAJXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)